

# Liquid chromatography-mass spectrometry (LC-MS) analysis of Archangelicin

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## Compound of Interest

Compound Name: Archangelicin

Cat. No.: B1665600

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## Application Notes and Protocols for the LC-MS Analysis of Archangelicin

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Archangelicin** is a naturally occurring angular furanocoumarin found in various plants of the Apiaceae family, notably in *Angelica archangelica* L. It has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into the therapeutic applications of **Archangelicin** progresses, the need for robust and reliable analytical methods for its quantification in complex matrices such as plant extracts and biological samples becomes crucial. This document provides a detailed protocol for the analysis of **Archangelicin** using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high sensitivity and selectivity. The provided methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with typical quantitative performance data.

### Experimental Protocols

#### Sample Preparation: Extraction of Archangelicin from Plant Material

A high-yield extraction is critical for the accurate quantification of **Archangelicin**. Accelerated Solvent Extraction (ASE) is a highly efficient method for this purpose.

Protocol: Accelerated Solvent Extraction (ASE)

- Sample Pre-treatment: Dry the plant material (e.g., seeds of *Angelica archangelica*) thoroughly and grind it into a fine powder (particle size < 1 mm).
- Cell Preparation: Place a cellulose filter at the bottom of the ASE extraction cell and load approximately 5-10 g of the powdered plant material.
- Extraction Parameters:
  - Solvent: n-Hexane
  - Temperature: 80 °C
  - Pressure: 1500 psi
  - Static Time: 10 minutes
  - Static Cycles: 2
  - Flush Volume: 60%
  - Purge Time: 100 seconds
- Collection: Collect the extract in vials.
- Concentration: Transfer the collected extract to a round-bottom flask and concentrate it in vacuo using a rotary evaporator at 40 °C to obtain a crude residue.

## Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)

This protocol outlines a UHPLC method for the separation of **Archangelicin** from other co-extracted compounds.

## LC Parameters:

- Column: Agilent Zorbax Extend reversed-phase C18 column (1.8  $\mu$ m, 4.6  $\times$  100 mm) or equivalent.[1]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:

| Time (min) | % B |
|------------|-----|
| 0.0        | 30  |
| 5.0        | 70  |
| 7.0        | 95  |
| 9.0        | 95  |
| 9.1        | 30  |

| 12.0 | 30 |

- Flow Rate: 0.3 mL/min[1]
- Injection Volume: 5  $\mu$ L
- Column Temperature: 35  $^{\circ}$ C

## Mass Spectrometric Detection: Triple Quadrupole Mass Spectrometry (QqQ-MS)

This section details the mass spectrometry parameters for the sensitive and selective detection and quantification of **Archangelicin** using Multiple Reaction Monitoring (MRM).

## MS Parameters:

- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions (Hypothetical for **Archangelicin**, based on its molecular weight of 246.25 g/mol ):
  - Precursor Ion (Q1):  $m/z$  247.1  $[M+H]^+$
  - Product Ion for Quantification (Q3): To be determined experimentally by infusion of a pure standard and performing a product ion scan. A plausible fragmentation would involve the loss of the isopropenyl group.
  - Product Ion for Confirmation (Q3): A second, distinct product ion should be selected for confirmation.
- Collision Energy: To be optimized for each transition to achieve the highest intensity.

## Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for **Archangelicin** analysis, based on data from similar compounds found in Angelica species.<sup>[1]</sup>

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte       | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r <sup>2</sup> ) | LOD (ng/mL) | LOQ (ng/mL) |
|---------------|----------------------|---------------------|---|-------------|-------------|
| Archangelicin | 1 - 500              | y = mx + c          | > 0.995                                   | < 0.5       | < 1.5       |

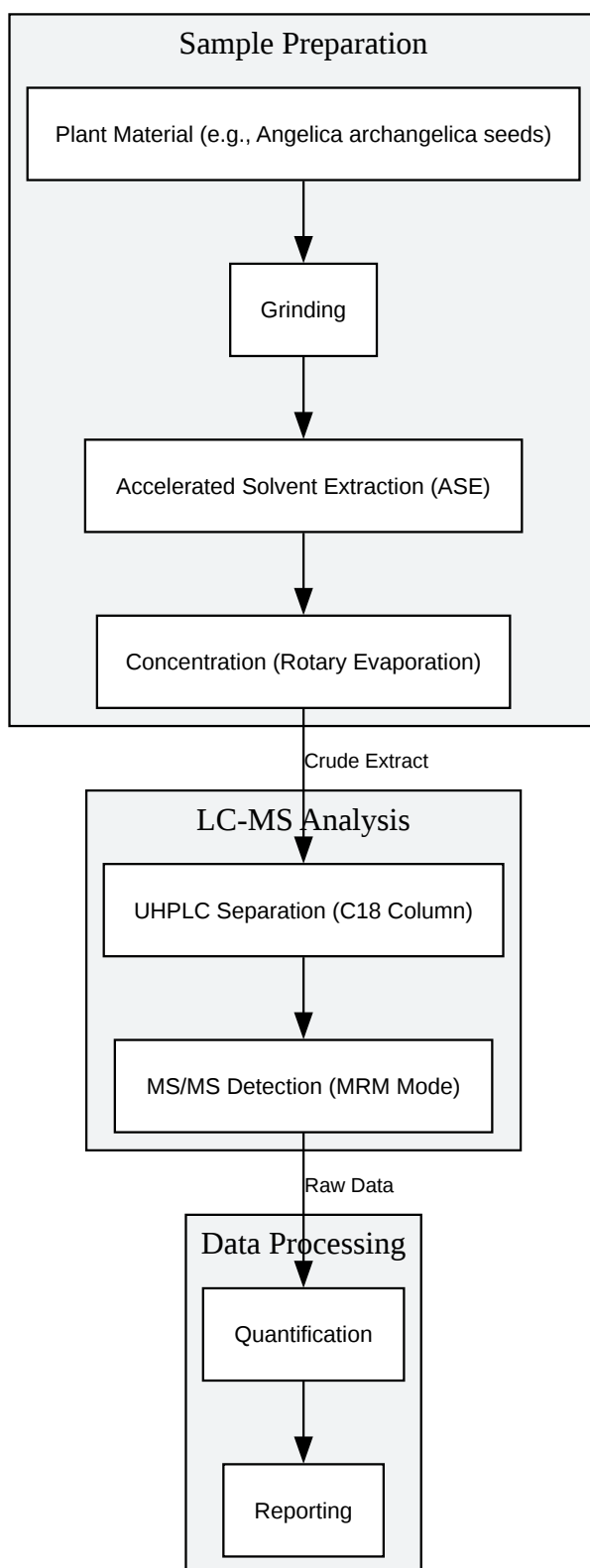
Table 2: Precision and Recovery

| Analyte       | Spiked Concentration (ng/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Recovery (%) |
|---------------|------------------------------|--------------------------------|--------------------------------|--------------|
| Archangelicin | 10                           | < 5%                           | < 7%                           | 90 - 110     |
| 100           | < 4%                         | < 6%                           | 90 - 110                       |              |
| 400           | < 3%                         | < 5%                           | 90 - 110                       |              |

## Mandatory Visualization

## Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the LC-MS analysis of **Archangelicin**.



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Caption: Workflow for the LC-MS analysis of **Archangelicin**.

## Potential Signaling Pathway Involvement

**Archangelicin** and its isomers have been investigated for their anti-inflammatory effects, which are often mediated through the NF- $\kappa$ B signaling pathway. The diagram below illustrates a simplified representation of this pathway.

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## References

- 1. An Improved LC-MS/MS Method for Simultaneous Determination of the Eleven Bioactive Constituents for Quality Control of Radix Angelicae Pubescentis and Its Related Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
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